Cas no 137225-07-1 (2-(p-Tolylamino)isonicotinonitrile)
2-(p-Tolylamino)isonicotinonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(p-Tolylamino)isonicotinonitrile
- 2-(4-methylanilino)pyridine-4-carbonitrile
- 2-[(4-METHYLPHENYL)AMINO]PYRIDINE-4-CARBONITRILE
- 137225-07-1
- DTXSID10640870
- SB78668
- J-506571
- AKOS000184236
-
- MDL: MFCD09940977
- Inchi: 1S/C13H11N3/c1-10-2-4-12(5-3-10)16-13-8-11(9-14)6-7-15-13/h2-8H,1H3,(H,15,16)
- InChI Key: XAPOQYFHSBSMEU-UHFFFAOYSA-N
- SMILES: N(C1C=C(C#N)C=CN=1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 209.095297364g/mol
- Monoisotopic Mass: 209.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 48.7Ų
2-(p-Tolylamino)isonicotinonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177872-1g |
2-(p-tolylamino)isonicotinonitrile |
137225-07-1 | 95% | 1g |
$430 | 2021-08-05 | |
| Alichem | A029206912-1g |
2-(p-Tolylamino)isonicotinonitrile |
137225-07-1 | 95% | 1g |
398.04 USD | 2021-06-01 | |
| Chemenu | CM177872-1g |
2-(p-tolylamino)isonicotinonitrile |
137225-07-1 | 95% | 1g |
$397 | 2022-06-13 | |
| eNovation Chemicals LLC | D507808-1g |
2-(p-TolylaMino)isonicotinonitrile |
137225-07-1 | 97% | 1g |
$651 | 2024-05-24 | |
| Cooke Chemical | BD9222247-1g |
2-(p-Tolylamino)isonicotinonitrile |
137225-07-1 | 95+% | 1g |
RMB 2083.20 | 2023-09-07 | |
| eNovation Chemicals LLC | D507808-1g |
2-(p-TolylaMino)isonicotinonitrile |
137225-07-1 | 97% | 1g |
$651 | 2025-02-25 | |
| eNovation Chemicals LLC | D507808-1g |
2-(p-TolylaMino)isonicotinonitrile |
137225-07-1 | 97% | 1g |
$651 | 2025-02-19 |
2-(p-Tolylamino)isonicotinonitrile Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(p-Tolylamino)isonicotinonitrile
Professional Introduction to 2-(p-Tolylamino)isonicotinonitrile (CAS No. 137225-07-1)
2-(p-Tolylamino)isonicotinonitrile, with the chemical formula C12H10N2, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 137225-07-1, has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both an amine group and a nitrile group makes it a versatile intermediate for synthesizing various biologically active molecules.
The p-Tolylamino moiety in the molecular structure contributes to the compound's reactivity and interaction with biological targets. This feature has been exploited in the design of novel therapeutic agents, particularly in the realm of oncology and anti-inflammatory drugs. Recent studies have highlighted the compound's role as a precursor in the synthesis of kinase inhibitors, which are crucial in targeting abnormal cell growth and inflammation pathways.
In the context of modern drug discovery, 2-(p-Tolylamino)isonicotinonitrile has been investigated for its potential to modulate enzyme activity. Specifically, researchers have explored its interactions with proteins involved in metabolic disorders and neurological diseases. The compound's ability to bind to these targets without significant off-target effects makes it an attractive candidate for further development. Furthermore, its structural similarity to known pharmacophores suggests that it could be a valuable scaffold for designing next-generation therapeutics.
The synthesis of 2-(p-Tolylamino)isonicotinonitrile involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also allow for modifications that can fine-tune the compound's biological activity.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of 2-(p-Tolylamino)isonicotinonitrile before conducting wet-lab experiments. Molecular docking studies have revealed promising interactions with various disease-related proteins, providing a rational basis for designing targeted interventions. This computational approach has significantly reduced the time and resources required for drug development, making it an indispensable tool in modern pharmaceutical research.
The potential applications of 2-(p-Tolylamino)isonicotinonitrile extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings. These materials could find applications in electronics, aerospace, and automotive industries, where high-performance properties are essential.
In conclusion, 2-(p-Tolylamino)isonicotinonitrile (CAS No. 137225-07-1) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its structural features enable diverse applications, from drug development to advanced material synthesis. As research continues to uncover new possibilities, this compound is poised to play a crucial role in addressing some of the most pressing challenges in modern science and technology.
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